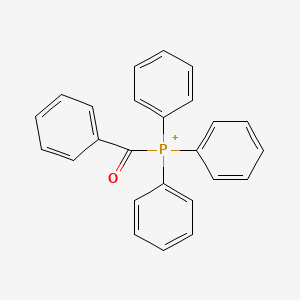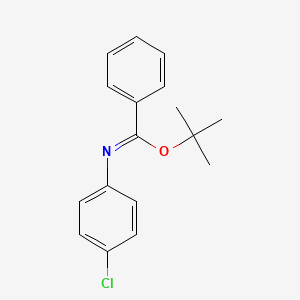
2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, also known as ferulic acid, is a hydroxycinnamic acid derivative. It is a naturally occurring compound found in the cell walls of plants, particularly in the bran of grasses such as rice, wheat, and oats. This compound is known for its antioxidant properties and is widely used in the food, cosmetic, and pharmaceutical industries .
準備方法
Synthetic Routes and Reaction Conditions: Ferulic acid can be synthesized through various methods, including the Perkin reaction, Knoevenagel condensation, and the Wittig reaction. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of piperidine as a catalyst. The reaction is typically carried out under reflux conditions, followed by acidification to yield ferulic acid .
Industrial Production Methods: Industrial production of ferulic acid often involves the extraction from plant materials. For example, rice bran is a significant source of ferulic acid. The extraction process typically includes alkaline hydrolysis, followed by acid precipitation and purification steps to isolate the compound .
化学反応の分析
Types of Reactions: Ferulic acid undergoes various chemical reactions, including:
Oxidation: Ferulic acid can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroferulic acid.
Esterification: Ferulic acid can react with alcohols to form esters.
Decarboxylation: Under certain conditions, ferulic acid can undergo decarboxylation to form 4-vinylguaiacol
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Esterification: Acidic catalysts such as sulfuric acid are used in esterification reactions.
Decarboxylation: High temperatures and acidic or basic conditions can facilitate decarboxylation
Major Products:
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroferulic acid.
Esterification: Ferulic acid esters.
Decarboxylation: 4-vinylguaiacol
科学的研究の応用
Ferulic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: Ferulic acid is studied for its role in plant cell wall structure and function.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Ferulic acid is used in the food industry as a preservative and in the cosmetic industry for its skin-protective effects
作用機序
Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, ferulic acid can modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .
類似化合物との比較
- Caffeic acid
- p-Coumaric acid
- Sinapic acid
特性
CAS番号 |
63035-29-0 |
|---|---|
分子式 |
C10H10O5 |
分子量 |
210.18 g/mol |
IUPAC名 |
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-5,11-12H,1H3,(H,13,14) |
InChIキー |
LVXPBVUWWHAFEP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=C(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


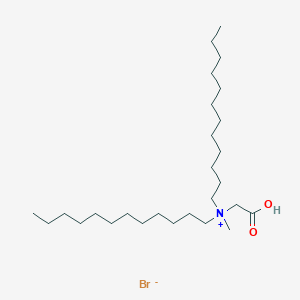
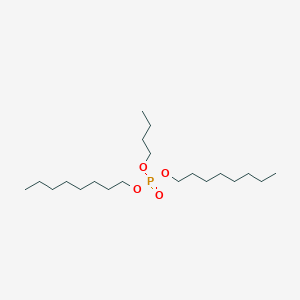
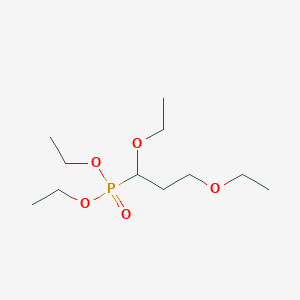
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
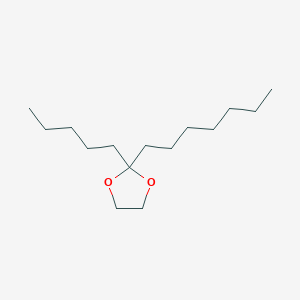
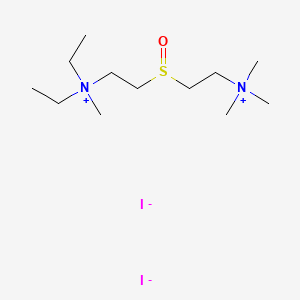
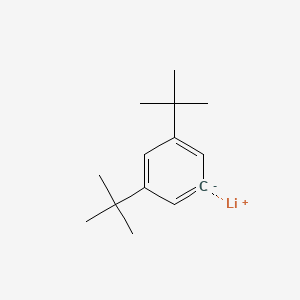
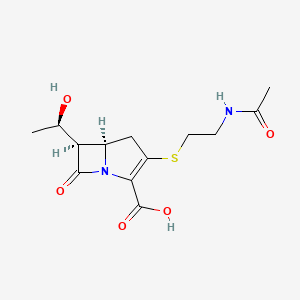

![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)

![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
